4-(2-Phenylphenoxy)benzaldehyde
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Overview
Description
4-(2-Phenylphenoxy)benzaldehyde is an organic compound with the molecular formula C19H14O2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a phenylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Phenylphenoxy)benzaldehyde can be achieved through several methods. One common approach involves the reaction of 2-phenylphenol with 4-bromobenzaldehyde in the presence of a base, such as potassium carbonate, and a palladium catalyst. The reaction is typically carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the coupling reaction.
Another method involves the use of a two-step, one-pot reduction/cross-coupling procedure. This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with organometallic reagents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, green chemistry principles, such as the use of less toxic reagents and solvents, can be applied to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(2-Phenylphenoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The phenylphenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: 4-(2-Phenylphenoxy)benzoic acid
Reduction: 4-(2-Phenylphenoxy)benzyl alcohol
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
4-(2-Phenylphenoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Phenylphenoxy)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The phenylphenoxy group can engage in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde: The parent compound with a simpler structure.
4-Phenylbenzaldehyde: Similar structure but lacks the phenoxy group.
2-Phenylphenol: The precursor used in the synthesis of 4-(2-Phenylphenoxy)benzaldehyde.
Uniqueness
This compound is unique due to the presence of both a phenylphenoxy group and an aldehyde group, which confer distinct chemical reactivity and potential applications. Its structural complexity allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
4-(2-phenylphenoxy)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O2/c20-14-15-10-12-17(13-11-15)21-19-9-5-4-8-18(19)16-6-2-1-3-7-16/h1-14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIHTMLVMJGQBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OC3=CC=C(C=C3)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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